Cas no 2168889-70-9 (1-hexyl-1,7-diazaspiro4.5decane)

1-Hexyl-1,7-diazaspiro[4.5]decane is a spirocyclic diamine compound featuring a hexyl substituent on one nitrogen atom. Its unique spirocyclic structure imparts rigidity and steric hindrance, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's bifunctional nature, with two nitrogen centers, allows for versatile reactivity, including chelation or catalysis. The hexyl chain enhances lipophilicity, potentially improving solubility in nonpolar media. This structural combination makes it suitable for designing ligands, catalysts, or bioactive molecules with tailored properties. Its stability and defined geometry further contribute to its utility in precision chemical applications.
1-hexyl-1,7-diazaspiro4.5decane structure
2168889-70-9 structure
Product name:1-hexyl-1,7-diazaspiro4.5decane
CAS No:2168889-70-9
MF:C14H28N2
MW:224.385523796082
CID:6234725
PubChem ID:165506605

1-hexyl-1,7-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1-hexyl-1,7-diazaspiro4.5decane
    • 1-hexyl-1,7-diazaspiro[4.5]decane
    • EN300-1273987
    • 2168889-70-9
    • Inchi: 1S/C14H28N2/c1-2-3-4-5-11-16-12-7-9-14(16)8-6-10-15-13-14/h15H,2-13H2,1H3
    • InChI Key: QSFXSDUFBABULV-UHFFFAOYSA-N
    • SMILES: N1(CCCCCC)CCCC21CNCCC2

Computed Properties

  • Exact Mass: 224.225248902g/mol
  • Monoisotopic Mass: 224.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 3

1-hexyl-1,7-diazaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1273987-10000mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
10000mg
$3929.0 2023-10-01
Enamine
EN300-1273987-250mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
250mg
$840.0 2023-10-01
Enamine
EN300-1273987-0.5g
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
0.5g
$1385.0 2023-06-08
Enamine
EN300-1273987-10.0g
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
10g
$6205.0 2023-06-08
Enamine
EN300-1273987-0.1g
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
0.1g
$1269.0 2023-06-08
Enamine
EN300-1273987-2500mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
2500mg
$1791.0 2023-10-01
Enamine
EN300-1273987-1000mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
1000mg
$914.0 2023-10-01
Enamine
EN300-1273987-500mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
500mg
$877.0 2023-10-01
Enamine
EN300-1273987-50mg
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
50mg
$768.0 2023-10-01
Enamine
EN300-1273987-5.0g
1-hexyl-1,7-diazaspiro[4.5]decane
2168889-70-9
5g
$4184.0 2023-06-08

Additional information on 1-hexyl-1,7-diazaspiro4.5decane

Chemical Profile of 1-hexyl-1,7-diazaspiro[4.5]decane (CAS No. 2168889-70-9)

1-hexyl-1,7-diazaspiro[4.5]decane, identified by the Chemical Abstracts Service Number (CAS No.) 2168889-70-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic diamine derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The compound's molecular architecture, featuring a hexyl substituent and a spirocyclic core, contributes to its distinctive physicochemical properties and interaction profiles with biological targets.

The spirocyclic structure of 1-hexyl-1,7-diazaspiro[4.5]decane introduces rigidity and conformational constraints, which can influence its binding affinity and selectivity in drug-like interactions. This feature is particularly relevant in the design of small-molecule inhibitors or modulators targeting enzymes and receptors involved in therapeutic pathways. The presence of two nitrogen atoms in the spirocycle further enhances the compound's potential for hydrogen bonding and electrostatic interactions with biological macromolecules.

Recent studies have highlighted the utility of spirocyclic compounds in medicinal chemistry due to their enhanced metabolic stability and reduced susceptibility to enzymatic degradation. The hexyl side chain in 1-hexyl-1,7-diazaspiro[4.5]decane not only influences its solubility but also modulates its pharmacokinetic behavior. This balance between lipophilicity and polarizability is critical for optimizing oral bioavailability and tissue distribution, making it a promising scaffold for further derivatization.

In the context of contemporary drug discovery, 1-hexyl-1,7-diazaspiro[4.5]decane has been explored as a precursor for developing novel therapeutic agents. Its spirocyclic core can serve as a privileged structure, facilitating the design of compounds with improved pharmacological profiles. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of ion channels and G protein-coupled receptors (GPCRs). The diazaspirene moiety is particularly noteworthy for its ability to engage with aromatic pockets in biological targets, providing a basis for structure-based drug design.

The compound's chemical synthesis involves multi-step organic transformations, including cyclization reactions that establish the spirocyclic connectivity. Advances in synthetic methodologies have enabled more efficient and scalable production of 1-hexyl-1,7-diazaspiro[4.5]decane, making it more accessible for medicinal chemistry applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the complex framework of this molecule with high precision.

From a computational chemistry perspective, 1-hexyl-1,7-diazaspiro[4.5]decane has been subjected to molecular modeling studies to elucidate its binding interactions. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, which are essential for rationalizing its biological activity. These computational approaches complement experimental data, offering a holistic understanding of the compound's behavior in vitro and in vivo.

The pharmacological evaluation of 1-hexyl-1,7-diazaspiro[4.5]decane has revealed intriguing properties that warrant further investigation. In particular, its potential as an antagonist or partial agonist for certain neurotransmitter receptors has been noted in preliminary assays. This underscores its relevance in exploring treatments for neurological disorders where modulation of receptor activity is key. Additionally, the compound's ability to cross the blood-brain barrier suggests it may be suitable for central nervous system (CNS) applications.

Future directions in the study of 1-hexyl-1,7-diazaspiro[4.5]decane may include exploring its role as a scaffold for covalent inhibitors or probes that target specific disease-relevant proteins. The spirocyclic core provides a stable platform for appending functional groups that enhance binding affinity or selectivity through covalent interactions. Such derivatives could offer novel therapeutic strategies where irreversible inhibition is desired.

The compound's structural features also make it amenable to exploration as a tool compound in biochemical assays. Its unique chemical signature allows researchers to develop high-throughput screening (HTS) assays that identify modulators of spirocyclic-containing biomolecules. This approach could accelerate the discovery of new drugs by leveraging the inherent properties of 1-hexyl-1,7-diazaspiro[4.5]decane as a biochemical probe.

In summary, 1-hexyl-1,7-diazaspiro[4.5]decane (CAS No. 2168889-70-9) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique combination of physicochemical properties and biological relevance positions it as a valuable asset in medicinal chemistry research. As methodologies for synthetic chemistry and computational biology continue to evolve, compounds like this are likely to play an increasingly pivotal role in developing next-generation therapeutics.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd